Sodium sarcosinate

Overview

Description

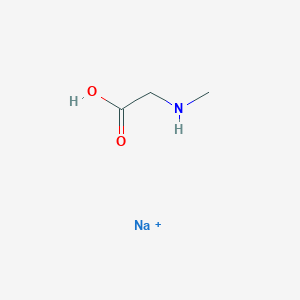

Sodium sarcosinate, also known as sodium N-methylglycinate, is an anionic surfactant derived from sarcosine, a natural amino acid found in muscles and other body tissues. It is widely used in personal care products such as shampoos, toothpaste, and shaving foams due to its excellent foaming and cleansing properties. This compound is known for its mildness and biodegradability, making it an environmentally friendly choice in various applications.

Mechanism of Action

Target of Action

Sodium sarcosinate, also known as sarcosyl, is primarily used as a surfactant in various industries, including personal care and household cleaning . It targets the skin and hair, where it functions as a foaming and cleansing agent . It is also known to inhibit an enzyme (5 alpha-reductase) responsible for androgen hormone metabolism, which in turn promotes sebum production .

Mode of Action

this compound works by attracting excess oil and dirt, then carefully removing the grime from the hair or skin by emulsifying it so it rinses easily away with water . It is amphiphilic due to the hydrophobic 12-carbon chain and the hydrophilic carboxylate .

Biochemical Pathways

this compound is derived from sarcosine, an amino acid that occurs naturally in the body . It is an intermediate and byproduct in glycine synthesis and degradation . Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine .

Pharmacokinetics

It is known to be readily biodegradable under aerobic conditions . This means that when exposed to oxygen, microorganisms can efficiently break down this compound into harmless byproducts .

Result of Action

Regular use of a product with this compound has been shown to improve the appearance of the hair (especially locks that are damaged) by boosting shine and body .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the rate at which this compound is degraded . It is also worth noting that the biodegradability of this compound may vary depending on the specific conditions of the environment . Despite these factors, this compound is considered environmentally friendly due to its high biodegradability and low toxicity .

Biochemical Analysis

Biochemical Properties

Sodium sarcosinate is an amphiphilic molecule, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties . This characteristic allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it is used as a detergent in cell lysis, which involves breaking down the cell membrane to release its contents .

Cellular Effects

The effects of this compound on cells are primarily related to its surfactant properties. As a surfactant, it can interact with cell membranes, potentially influencing cell function

Molecular Mechanism

The molecular mechanism of this compound largely stems from its surfactant properties. It can interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, its surfactant properties can influence the stability and degradation of other compounds in a solution . Detailed information on its long-term effects on cellular function in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound may be involved in certain metabolic pathways due to its derivation from the amino acid sarcosine It could potentially interact with enzymes or cofactors in these pathways, influencing metabolic flux or metabolite levels

Transport and Distribution

As a small, soluble molecule, this compound can be transported and distributed within cells and tissues . Its amphiphilic nature may influence its localization or accumulation within cells

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium sarcosinate is synthesized through the reaction of sarcosine with sodium hydroxide. The process involves the neutralization of sarcosine with sodium hydroxide, resulting in the formation of this compound. The reaction is typically carried out in an aqueous solution at a controlled temperature to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced by condensing hydroxyacetonitrile and methylamine to obtain methylaminoacetonitrile. This intermediate is then hydrolyzed with sodium hydroxide to yield sodium methylaminoacetate, which is further processed to obtain high-purity this compound. The process involves steps such as neutralization, separation, and drying to achieve the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium sarcosinate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines.

Substitution: this compound can participate in substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various metal salts can be used to replace the sodium ion.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Metal sarcosinates.

Scientific Research Applications

Sodium sarcosinate has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

Biology: Employed in cell culture media to enhance cell growth and viability.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate drugs.

Industry: Utilized in the formulation of personal care products, detergents, and cleaning agents due to its mildness and biodegradability

Comparison with Similar Compounds

Sodium lauroyl sarcosinate: An anionic surfactant derived from sarcosine and lauric acid, used in similar applications as sodium sarcosinate but with a longer hydrophobic chain.

Sodium cocoyl sarcosinate: Derived from sarcosine and coconut fatty acids, known for its mildness and used in personal care products.

Comparison:

Sodium lauroyl sarcosinate: Has a longer hydrophobic chain, providing better foaming and cleansing properties but may be less mild compared to this compound.

Sodium cocoyl sarcosinate: Offers similar mildness and biodegradability but may have different foaming characteristics due to the variation in fatty acid composition

This compound stands out due to its balance of mildness, biodegradability, and effective surfactant properties, making it a versatile and environmentally friendly choice in various applications.

Biological Activity

Sodium sarcosinate, a derivative of sarcosine, is a surfactant and amphiphilic compound widely used in cosmetic and pharmaceutical formulations. Its biological activity has garnered attention due to its potential applications in dermatology, microbiology, and toxicology. This article delves into the biological activity of this compound, focusing on its effects on skin health, microbial interactions, and safety profiles based on various studies.

This compound is a sodium salt of sarcosine, an amino acid derivative. It is characterized by its surfactant properties, which enable it to reduce surface tension and improve the solubility of other compounds in formulations. This property makes it valuable in cosmetic products as a cleansing agent.

Impact on Skin Microbiome

Recent studies have examined the effects of sodium lauroyl sarcosinate (SLS), a specific form of this compound, on the human skin microbiome. In a controlled study involving facial cleansers containing SLS:

- Microbial Diversity : The alpha diversity of the prokaryotic microbial community decreased significantly after three weeks of use. The eukaryotic microbial community showed a downward trend but without statistical significance .

- Microbial Composition : Notable increases in bacteria such as Acinetobacter, Escherichia-Shigella, Streptococcus, and Ralstonia were observed, indicating a shift in microbial composition due to SLS exposure .

- Lipidome Changes : SLS exposure led to alterations in the skin lipidome, with increases in phosphatidylglycerol (PG) and phosphatidylcholine (PC), while ceramide levels decreased .

These findings suggest that while this compound can be effective in cleansing, it may also disrupt the natural balance of skin microbiota and lipid composition.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:

- Minimum Inhibitory Concentrations (MIC) :

- E. coli: 75 mg/mL

- S. aureus: 37.5 mg/mL

- P. aeruginosa: 300 mg/mL

- Minimum Bactericidal Concentrations (MBC) :

This antimicrobial activity highlights its potential use in formulations aimed at controlling bacterial growth.

Toxicological Profile

The safety profile of this compound has been extensively studied:

- Acute Toxicity : In animal studies, the oral LD50 was determined to be greater than 5000 mg/kg in rats, indicating low acute toxicity . Minimal eye irritation was observed following exposure to SLS solutions .

- Chronic Toxicity : Long-term studies indicated that high doses could lead to minor gastric irritation; however, no significant adverse effects were noted at lower doses (NOAEL = 1000 mg/kg/day) .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Microbial Diversity | Decreased alpha diversity post-exposure |

| Microbial Composition | Increased Acinetobacter, Escherichia-Shigella |

| Lipidome Changes | Increased PG and PC; decreased ceramides |

| Antimicrobial Activity | Effective against E. coli, S. aureus, and P. aeruginosa |

| Toxicity Profile | Low acute toxicity; minor chronic effects observed |

Properties

IUPAC Name |

sodium;2-(methylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.Na/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFONQSOSYEWCN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-97-1 (Parent), 68411-97-2 (Parent) | |

| Record name | Sarcosine sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, coconut oil, with sarcosine, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5027568 | |

| Record name | Sarcosine sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4316-73-8, 61791-59-1, 68411-98-3, 68411-99-4 | |

| Record name | Sarcosine sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, coconut oil, with sarcosine, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-, N-(C12-18-alkylsulfonyl) derivs., sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-, N-(C12-18-alkylsulfonyl) derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sarcosine sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium sarcosinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SARCOSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EHN3PQL8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.